Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate
Overview
Description
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C14H21NO3. It is a carbamate derivative, often used in organic synthesis as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, also known as tert-Butyl benzyl(2-hydroxyethyl)carbamate, is a complex organic compound. It is known to be a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting it may interact with enzymes or proteins involved in these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-benzyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to yield the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for this compound.
Substitution: Acidic conditions, such as the use of trifluoroacetic acid, facilitate the removal of the tert-butyl group.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is widely used as a protecting group for amines in organic synthesis. Its stability and ease of removal make it an ideal choice for multi-step synthesis processes .
Biology and Medicine: In biological research, this compound is used to protect amine groups in peptide synthesis. It ensures that the amine groups do not participate in unwanted side reactions during the synthesis of complex peptides and proteins .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates. Its role as a protecting group helps in the selective modification of specific functional groups in drug molecules .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Comparison: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is unique due to its benzyl group, which provides additional stability and reactivity compared to other similar compounds. The presence of the benzyl group allows for selective reactions at the benzylic position, which is not possible with simpler carbamates like N-(tert-Butoxycarbonyl)ethanolamine .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,16H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKHAZJINITAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444445 | |
Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121496-39-7 | |
Record name | Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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